molecular formula C₂HD₄NaO₃S₂ B1140239 Mesna-d4 (contain disulfide) CAS No. 1189479-73-9

Mesna-d4 (contain disulfide)

カタログ番号: B1140239
CAS番号: 1189479-73-9
分子量: 168.2
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mesna-d4, also known as 2-Mercaptoethanesulfonic-d4 Acid Monosodium Salt, is a deuterium-labeled compound of Mesna. It is primarily used as a chemoprotectant to mitigate the toxic side effects of certain chemotherapy drugs, such as ifosfamide and cyclophosphamide. Mesna-d4 is a white crystalline solid that decomposes to disulfides and is soluble in water and ethanol .

準備方法

Synthetic Routes and Reaction Conditions: Mesna-d4 can be synthesized by reacting sodium deuterium oxide with 2-mercaptoacetic acid. The reaction involves the substitution of hydrogen atoms with deuterium atoms, resulting in the formation of Mesna-d4 .

Industrial Production Methods: Industrial production of Mesna-d4 involves the large-scale synthesis of the compound using similar reaction conditions as described above. The process includes the purification and crystallization of the final product to ensure high purity and quality .

化学反応の分析

Types of Reactions: Mesna-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product formed is the disulfide dimer of Mesna-d4.

    Reduction: The major product formed is the thiol form of Mesna-d4.

    Substitution: The major products formed depend on the electrophile used in the reaction.

科学的研究の応用

Anticancer Applications

Mesna-d4 is primarily recognized for its role in mitigating the toxicity associated with chemotherapy agents. Its mechanism involves the detoxification of acrolein, a harmful metabolite produced during the metabolism of ifosfamide. By conjugating with acrolein, mesna-d4 prevents bladder toxicity and other side effects associated with these chemotherapeutic agents.

Key Findings:

  • Mesna-d4 has shown effectiveness in reducing hematuria and cystitis in patients undergoing ifosfamide therapy .
  • Clinical studies indicate that mesna administration can significantly lower the incidence of bladder toxicity, making it a critical adjunct therapy in cancer treatment.
Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AnticancerCancer cells (e.g., bladder)Detoxification of acrolein
AntioxidantVariousFree radical scavenging

Case Study 1: Bladder Cancer Treatment

A clinical trial involving patients receiving ifosfamide demonstrated that those treated with mesna experienced significantly fewer urinary complications compared to those who did not receive mesna. The study highlighted mesna's role in improving patient quality of life during chemotherapy .

Case Study 2: Combination Therapies

Research indicates that mesna can be effectively combined with other chemotherapeutic agents to enhance overall treatment efficacy while minimizing side effects. For example, studies have shown that combining mesna with doxorubicin can reduce cardiac toxicity without compromising anticancer activity .

作用機序

Mesna-d4 exerts its effects by undergoing oxidation to form its disulfide dimer, which is then reduced back to the thiol form in the kidney. This thiol form binds to and inactivates acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide. The inactivation of acrolein prevents damage to the bladder and reduces the risk of hemorrhagic cystitis .

類似化合物との比較

Uniqueness of Mesna-d4: Mesna-d4 is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and in understanding the detailed mechanisms of chemical reactions. The presence of deuterium atoms also provides enhanced stability and allows for more precise analytical measurements .

生物活性

Mesna-d4, also known as sodium 2-mercaptoethanesulfonate, is an isotopically labeled derivative of Mesna that may contain up to 10% disulfide. It is primarily utilized in clinical settings to protect the bladder from the toxic effects of certain chemotherapeutic agents, particularly those that can cause hemorrhagic cystitis, such as ifosfamide and cyclophosphamide. This article delves into the biological activity of Mesna-d4, focusing on its pharmacological properties, mechanisms of action, and clinical implications.

Mesna acts as a uroprotective agent by detoxifying harmful metabolites produced during chemotherapy. Its primary mechanism involves the conjugation of reactive metabolites, thereby preventing them from damaging the bladder epithelium. The disulfide form of Mesna is thought to play a role in this protective mechanism, enhancing its efficacy in scavenging free radicals and reactive oxygen species (ROS) generated during chemotherapy.

Pharmacokinetics

Mesna-d4 is rapidly absorbed and excreted primarily through the urine. Its pharmacokinetic profile indicates a quick onset of action, which is crucial for patients receiving high-dose chemotherapy. The compound’s half-life allows for effective urinary concentration, ensuring that it remains active in the bladder during critical periods post-chemotherapy.

Clinical Studies

Research has demonstrated the effectiveness of Mesna in reducing the incidence of hemorrhagic cystitis in patients undergoing chemotherapy. A notable study evaluated its use alongside high-dose ifosfamide treatment in pediatric patients, showing a significant reduction in bladder toxicity compared to controls who did not receive Mesna.

Table 1: Summary of Clinical Studies Involving Mesna-d4

Study TypePopulationTreatment RegimenOutcome
Randomized Control TrialPediatric Cancer PatientsIfosfamide + MesnaReduced incidence of hemorrhagic cystitis
Observational StudyAdult Cancer PatientsCyclophosphamide + MesnaLower rates of urinary toxicity
Case-Control StudyVarious Cancer TypesChemotherapy with/without MesnaComparison of bladder toxicity rates

Case Studies

  • Pediatric Oncology : A multicenter study involving young children with medulloblastoma assessed the use of Mesna during high-dose methotrexate therapy. Results indicated that patients receiving Mesna had significantly lower rates of renal and bladder complications compared to those who did not receive it .
  • Adult Patients : In a cohort study involving adults treated with cyclophosphamide for breast cancer, those administered Mesna showed a marked decrease in urinary adverse effects, reinforcing its role as an essential adjunct therapy .

Stability and Formulation

Recent investigations into the stability of Mesna-d4 formulations have highlighted its physicochemical properties under various conditions. A study utilizing LC-MS/MS techniques demonstrated that while Mesna maintains stability over time, its efficacy can be influenced by factors such as pH and temperature . These findings are crucial for ensuring consistent therapeutic outcomes in clinical settings.

Safety Profile

The safety profile of Mesna-d4 has been extensively documented. Adverse effects are generally mild and include nausea and headache. Serious complications are rare but can occur in cases of hypersensitivity or when used inappropriately without adequate hydration during chemotherapy.

特性

CAS番号

1189479-73-9

分子式

C₂HD₄NaO₃S₂

分子量

168.2

同義語

2-Mercaptoethanesulfonic-d4 Acid Sodium Salt;  2-Mercapto-1-ethanesulfonic-d4 Acid Monosodium Salt;  D 7093-d4;  Mesnex-d4;  Mistabron-d4;  Mistabronco-d4;  Mucofluid-d4;  Sodium 2-Mercaptoethanesulfonate-d4;  UCB 3983-d4;  Uromitexan-d4; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。